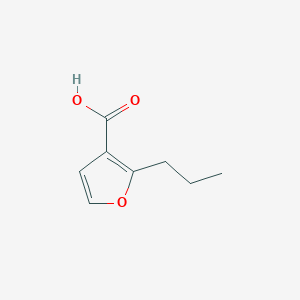

2-丙基呋喃-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Propylfuran-3-carboxylic acid is a compound that can be associated with furan derivatives, which are significant in the field of organic chemistry due to their presence in various natural products and synthetic intermediates. Although the provided papers do not directly discuss 2-Propylfuran-3-carboxylic acid, they offer insights into the synthesis and properties of related furan and benzofuran compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of furan derivatives is a topic of interest in several papers. For instance, an efficient method for preparing 3-aminofuran-2-carboxylate esters is described, which involves the reaction of an alpha-cyanoketone with ethyl glyoxylate under Mitsunobu conditions, followed by treatment with sodium hydride . Similarly, the synthesis of 2-substituted tetrahydrofuran derivatives is achieved starting from 5-norborne-2-ol through a sequence of reactions, including base-catalyzed methanolysis-rearrangement and ring opening catalyzed by RuCl3/NaIO4 . These methods, while not directly applicable to 2-Propylfuran-3-carboxylic acid, demonstrate the types of reactions and conditions that might be used for its synthesis.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The papers discuss various substitutions on the furan ring, such as the synthesis of N, O-spiroacetals and α-arylfurans via palladium-catalyzed reactions , and the construction of benzofuran-3-carboxylic acids through Pd(II)-mediated annulation . These studies highlight the reactivity of different positions on the furan ring and the types of substituents that can be introduced, which is relevant for understanding the structure of 2-Propylfuran-3-carboxylic acid.

Chemical Reactions Analysis

The chemical reactions involving furan derivatives are diverse. For example, the Cu-catalyzed synthesis of 2-arylbenzofuran-3-carboxylic acids involves hydroxylation and oxidative cycloetherification . Another study presents a metal-free coupling of 2-vinylphenols and carboxylic acids to form 3-acyloxy-2,3-dihydrobenzofurans . These reactions demonstrate the potential transformations that furan derivatives can undergo, which may be adapted for reactions involving 2-Propylfuran-3-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be inferred from their molecular structure and the nature of their substituents. The concise synthesis of 3,4-disubstituted furan-2,5-dicarboxylic acids provides examples of furan derivatives with different substituents and their yields, suggesting their stability and reactivity . Additionally, the synthesis of tetrahydrofuran amino acids and the study of their secondary structure in oligomers provide insight into the conformational aspects of furan derivatives, which are important for understanding their physical properties.

科学研究应用

羧酸对生物催化剂的抑制

羧酸,包括类似于2-丙基呋喃-3-羧酸的化合物,已被研究对大肠杆菌和酿酒酵母等生物催化剂的影响。这些酸可以在低于期望产量的浓度下抑制微生物生长,突显了代谢工程对增强微生物抗性的重要性。对抗抑制的策略包括修改细胞膜特性和细胞内pH调节。了解这些机制可以帮助工程师设计出性能更好的工业菌株(Jarboe, Royce, & Liu, 2013)。

羧酸回收的溶剂发展

从水溶液中回收羧酸对其在化工行业中的应用至关重要。研究已经探索了新的溶剂,包括离子液体,用于羧酸的液-液萃取(LLX)。本综述讨论了溶剂的进展和再生策略,以增强羧酸萃取过程的经济可行性和效率(Sprakel & Schuur, 2019)。

超临界流体的反应萃取

使用有机溶剂和超临界流体从水溶液中分离羧酸提供了一种环保高效的方法。特别是,超临界CO2因其无毒、可回收和无污染的特性而备受关注,为传统分离方法的竞争性替代提供了可能(Djas & Henczka, 2018)。

肉桂酸衍生物的抗癌潜力

与2-丙基呋喃-3-羧酸结构相关的肉桂酸衍生物显示出显著的抗癌潜力。它们的化学性质允许进行多样化修饰,使其成为新型抗癌药物的有希望的候选者。本综述综合了有关其合成和生物评价的当前知识,强调了肉桂酸衍生物在癌症治疗中未充分利用的潜力(De, Baltas, & Bedos-Belval, 2011)。

羧酸的结构相关生物活性

该研究探讨了选定羧酸的结构与其生物活性(包括抗氧化、抗菌和细胞毒性)之间的关系。研究表明,结构差异,如羟基数和共轭键的数量,显著影响它们的生物活性。这种理解可以指导开发具有定向生物活性的基于羧酸的化合物(Godlewska-Żyłkiewicz等,2020年)。

新型羧酸生物等构体

本综述突出了羧酸生物等构体的最新发展,旨在克服药物设计中的毒性、代谢不稳定性和有限生物利用度等障碍。它讨论了这些替代物带来的生物活性、选择性和物理化学性质变化,为具有改进药理特性的新型羧酸替代物提供了见解(Horgan & O’Sullivan, 2021)。

安全和危害

The safety information for 2-Propylfuran-3-carboxylic acid includes several hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

未来方向

The future directions of 2-Propylfuran-3-carboxylic acid and similar compounds are tied to the broader field of furan platform chemicals . The chemical industry is beginning to switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

作用机制

Target of Action

Furan derivatives, in general, have been known to have a wide range of applications in various industries .

Mode of Action

For instance, 2-furoic acid is formed through the intermediate formation of 2,5-furandicarboxylic acid, which further undergoes thermal decomposition with the loss of carbon dioxide .

Biochemical Pathways

Furan derivatives are known to be derived from lignocellulosic biomass, which is a key component in the pursuit of green and sustainable chemistry .

Pharmacokinetics

It’s known that the compound is a powder at room temperature, suggesting that it could be administered in a variety of ways .

Result of Action

Furan derivatives are known to have a wide range of applications, suggesting that they could have diverse effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 2-Propylfuran-3-carboxylic acid can be influenced by various environmental factors. For instance, the pursuit of green and sustainable chemistry has led to an increased focus on chemicals obtained from inedible lignocellulosic biomass, such as furan derivatives .

属性

IUPAC Name |

2-propylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-3-7-6(8(9)10)4-5-11-7/h4-5H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMJYIYLTWFJBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylfuran-3-carboxylic acid | |

CAS RN |

35768-35-5 |

Source

|

| Record name | 2-propylfuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2557245.png)

![3-[1-(4-Isopropylamino-phenyl)-piperidin-4-YL]-propan-1-OL](/img/structure/B2557248.png)

![3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline hydrochloride](/img/structure/B2557251.png)

![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-2-(trifluoromethyl)benzenecarboxamide](/img/structure/B2557252.png)

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2557254.png)

![N-(3-chlorophenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2557255.png)

![(4E)-4-(dimethylaminomethylidene)-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B2557259.png)

![2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2557267.png)